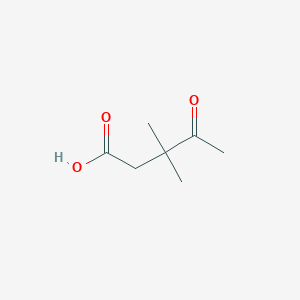

3,3-dimethyl-4-oxopentanoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-oxopentanoic acid can be achieved through various methods. One common approach involves the oxidation of 3,3-dimethyl-1-butanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of 3,3-dimethyl-4-oxopentanenitrile using a strong acid like hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic oxidation of 3,3-dimethyl-1-butanol using a metal catalyst such as palladium or platinum. This method offers high yields and is suitable for large-scale production .

化学反応の分析

Oxidation Reactions

The ketone group undergoes selective oxidation under controlled conditions. In atmospheric studies, radical-initiated oxidation with OH or Cl radicals produces short-chain carbonyl compounds like acetone and formaldehyde via α-carbon cleavage . For synthetic applications, TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation in biphasic solvent systems (toluene/water) achieves high yields (76–92%) of keto acid derivatives .

Key Conditions:

| Reaction Component | Specification |

|---|---|

| Catalyst | TEMPO + FeCl₃/NaNO₂/crown ether promoter |

| Solvent System | Toluene/water (1:0.8 v/v) |

| Temperature | 70–80°C |

| Oxidizing Agent | Air or NaOCl |

Hydrolysis and Decarboxylation

Under acidic or alkaline conditions, the carboxylic acid group participates in hydrolysis. A patent demonstrates that treatment with 20% HCl at 60–65°C followed by dichloromethane extraction yields intermediates for further oxidation . Decarboxylation occurs at elevated temperatures (>150°C), producing 3,3-dimethyl-4-pentanone as a volatile byproduct .

Condensation Reactions

The ketone group facilitates aldol-like condensation. For example, reacting with acetic anhydride under acidic conditions forms β-keto esters, which are precursors for pharmaceuticals. Stereoselective aldol adducts have been synthesized using enzymatic catalysts, achieving enantiomeric excess >90% .

Example Pathway:

-

Substrate: this compound

-

Reagent: Acetic anhydride (1.2 eq)

-

Catalyst: H₂SO₄ (0.5 mol%)

-

Product: 3,3-Dimethyl-4-oxohexanoic acetate (Yield: 85%)

Atmospheric Degradation

In environmental studies, gas-phase reactions with Cl atoms (k = 4.22 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and OH radicals (k = 1.25 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) produce formaldehyde and acetone as major products .

Mechanistic Steps:

-

H-abstraction from α-carbon by radical.

-

Formation of peroxy radicals (ROO·) in the presence of O₂.

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 203°C at 760 mmHg | |

| Density | 1.061 g/cm³ | |

| Flash Point | 90.9°C |

科学的研究の応用

Chemical Synthesis and Intermediates

One of the primary applications of 3,3-dimethyl-4-oxopentanoic acid is as a precursor in the synthesis of other chemical compounds. Notably, it serves as an intermediate in the production of:

- 4,4-Dimethyl-6-acetoxy-valerolactone : This compound is synthesized by reacting this compound with acetic anhydride. The reaction typically occurs at temperatures ranging from 80 °C to 140 °C with the aid of catalysts such as ZnCl₂ or BF₃. This process has been identified as economically viable for large-scale production .

- 4,4-Dimethyl-3,4-dihydro-α-pyrone : Another significant product derived from this compound is 4,4-dimethyl-3,4-dihydro-α-pyrone. This compound can be obtained through pyrolysis of 4,4-dimethyl-6-acetoxy-valerolactone at elevated temperatures (300 °C to 500 °C) in a gas phase reaction .

Pharmaceutical Applications

The compound's structure and reactivity make it a valuable building block in pharmaceutical chemistry. Its derivatives have been explored for their potential therapeutic effects:

- Aminolevulinic Acid Production : As a precursor to aminolevulinic acid, which is used in photodynamic therapy for cancer treatment and as a biodegradable herbicide in agriculture . The conversion process leverages the unique properties of this compound to produce compounds that exhibit biological activity.

Biochemical Research

In biochemical contexts, this compound has been studied for its role in metabolic pathways:

- Metabolic Studies : Research has indicated that compounds similar to this compound can influence metabolic processes due to their structural similarities to naturally occurring metabolites. This opens avenues for further investigation into how such compounds can modulate biological functions.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of 4,4-dimethyl-6-acetoxy-valerolactone from this compound demonstrated that varying catalyst types and reaction temperatures significantly impacted yield and purity. The findings indicated that using BF₃ as a catalyst at higher temperatures resulted in improved conversion rates .

Research evaluating the biological activity of aminolevulinic acid derived from this compound highlighted its effectiveness as a photosensitizer in photodynamic therapy. Clinical trials showed promising results in tumor reduction when combined with light exposure .

作用機序

The mechanism of action of 3,3-dimethyl-4-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical processes, influencing cellular functions and metabolic pathways .

類似化合物との比較

Similar Compounds

3-methyl-4-oxopentanoic acid: Similar in structure but with one less methyl group.

4-oxopentanoic acid: Lacks the two methyl groups at the 3-position.

3,3-dimethyl-4-hydroxypentanoic acid: A reduced form of 3,3-dimethyl-4-oxopentanoic acid.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and functional properties. The presence of both a ketone and a carboxylic acid group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

生物活性

3,3-Dimethyl-4-oxopentanoic acid (DMOPA) is a compound of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, enzymatic interactions, and implications for therapeutic applications.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- IUPAC Name : this compound

- CAS Number : 23461-67-8

Synthesis and Enzymatic Activity

DMOPA can be synthesized through various methods, including multi-enzyme systems that optimize the production of enantiomerically pure forms. A notable study demonstrated a one-pot cascade synthesis using L-leucine as a substrate, which involved multiple enzymes to achieve high yields of the desired product .

Enzymatic Reactions

Enzymatic reactions involving DMOPA have shown that it can be effectively converted by different enzymes with varying degrees of stereoselectivity. For example, the conversion rates for specific esters derived from DMOPA were reported to be above 99% under optimal conditions, highlighting its reactivity and potential utility in synthetic biology .

Biological Activity

The biological activity of DMOPA has been assessed in several studies focusing on its metabolic pathways and interactions with biological systems.

Antioxidant Properties

Research indicates that DMOPA exhibits antioxidant properties, which can play a role in mitigating oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Neuroprotective Effects

Preliminary studies suggest that DMOPA may possess neuroprotective effects. It has been shown to influence neurotransmitter levels and protect neuronal cells from apoptosis induced by toxic agents. This suggests a possible application in neurodegenerative diseases where oxidative stress is a contributing factor.

Case Studies and Research Findings

Several case studies have explored the implications of DMOPA in various biological contexts:

- Enzymatic Cascade Reactions : A study highlighted the use of DMOPA in cascade reactions involving amino acid deaminases, demonstrating its utility as a substrate for synthesizing other biologically relevant compounds .

- Neuroprotection : In vitro studies have shown that DMOPA can protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, showing promising results that could lead to applications in antioxidant therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 23461-67-8 |

| Antioxidant Activity | Positive |

| Neuroprotective Effects | Observed in vitro |

特性

IUPAC Name |

3,3-dimethyl-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)7(2,3)4-6(9)10/h4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFSRPKZLWVLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357013 | |

| Record name | 3,3-dimethyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23461-67-8 | |

| Record name | 3,3-dimethyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。